

Safety data sheet (SDS) for Betamethasone Dipropionate-d5

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Compound of Interest

Compound Name: Betamethasone Dipropionate-d5

Cat. No.: B15612138

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An In-Depth Technical Guide to the Safety and Core Mechanisms of **Betamethasone Dipropionate-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, physicochemical properties, and core mechanisms of action for **Betamethasone Dipropionate-d5**. The information is intended to support research, development, and analytical applications of this deuterated glucocorticoid.

Safety and Physicochemical Properties

Betamethasone Dipropionate-d5 is a deuterated analog of Betamethasone Dipropionate, a potent synthetic glucocorticoid. While a specific comprehensive Safety Data Sheet (SDS) for the d5 variant is not widely available, the safety profile is expected to be very similar to the parent compound. The following data is compiled from available SDS for Betamethasone Dipropionate and Betamethasone-d5.

Hazard Identification

Table 1: Hazard Statements for Betamethasone Dipropionate



Hazard Statement	Description
H360D	May damage the unborn child.
H373	May cause damage to organs through prolonged or repeated exposure.

Signal Word: Danger

Precautionary Statements:

- P201: Obtain special instructions before use.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P308+P313: IF exposed or concerned: Get medical advice/attention.

Physical and Chemical Properties

Table 2: Physicochemical Data for Betamethasone Dipropionate

Property	Value
Molecular Formula	C28H32D5FO7
Molecular Weight	509.6 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in acetone, chloroform, and dioxane. Sparingly soluble in ethanol. Practically insoluble in water.
Storage	Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.

Mechanism of Action: Glucocorticoid Receptor Modulation



Betamethasone Dipropionate exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). As a deuterated analog, **Betamethasone Dipropionate-d5** is expected to follow the same mechanistic pathways and is commonly used as an internal standard in analytical studies.

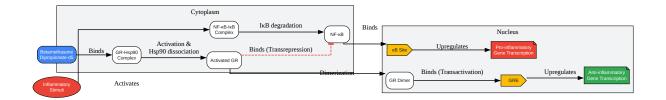
The mechanism can be broadly divided into two main pathways: transactivation and transrepression.

Genomic Pathway: Transactivation and Transrepression

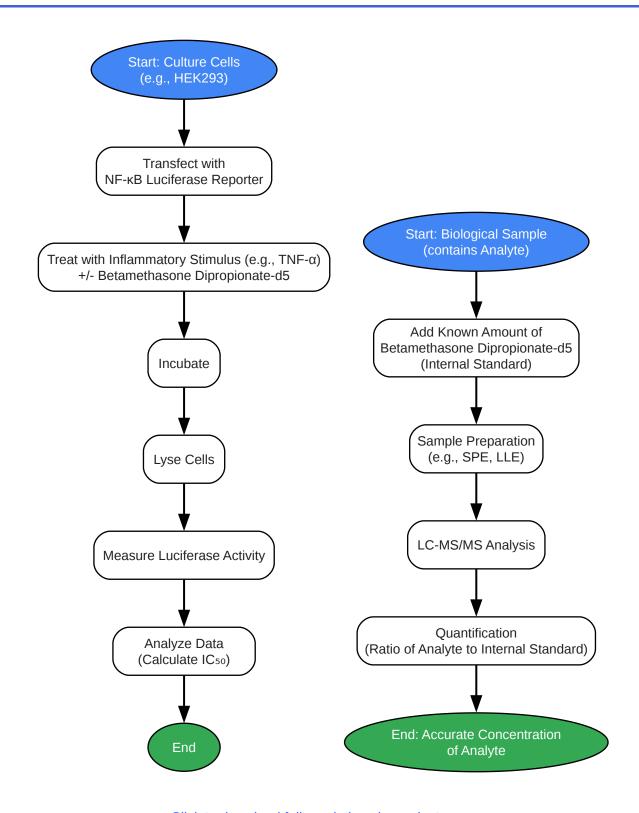
The classical, or genomic, pathway involves the binding of Betamethasone Dipropionate to the cytosolic GR, which is part of a multiprotein complex. This binding event leads to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR into the nucleus.

- Transactivation: In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes.
- Transrepression: The activated GR can also inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This occurs through direct protein-protein interactions, preventing NF-κB from binding to its DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][2][3][4]









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